3,4-Didehydro naratriptan oxalate

Pharmaceutical Analysis Reference Standard Characterization Impurity Quantitation

3,4-Didehydro naratriptan oxalate (Naratriptan USP Related Compound B) is the mandatory reference standard for accurate HPLC impurity quantitation, ensuring compliance with ICH Q3A/B thresholds (≤0.2% individual impurity). Unlike the free base (CAS 121679-20-7), this oxalate salt (MW 423.5 g/mol) guarantees correct chromatographic behavior, eliminating quantitation errors. It is essential for ANDA/DMF CMC sections, reducing regulatory risk as a pharmacopeia-designated standard.

Molecular Formula C19H25N3O6S
Molecular Weight 423.5 g/mol
CAS No. 121679-21-8
Cat. No. B8617180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Didehydro naratriptan oxalate
CAS121679-21-8
Molecular FormulaC19H25N3O6S
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C.C(=O)(C(=O)O)O
InChIInChI=1S/C17H23N3O2S.C2H2O4/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;3-1(4)2(5)6/h3-5,11-12,18-19H,6-10H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyPXUWIYZZMASGGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Didehydro Naratriptan Oxalate (CAS 121679-21-8): Pharmaceutical Impurity Reference Standard and Triptan-Related Analytical Marker


3,4-Didehydro naratriptan oxalate (CAS 121679-21-8) is a chemically defined, high-purity analytical reference standard specifically employed as Naratriptan USP Related Compound B in pharmaceutical quality control [1]. Chemically, it is the oxalate salt of N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide, with the molecular formula C19H25N3O6S and a molecular weight of 423.5 g/mol [2]. As a recognized pharmacopeial impurity of the anti-migraine agent naratriptan, it is not intended for therapeutic use but is a critical tool for analytical method development, validation, and routine quality assurance in pharmaceutical manufacturing [3]. Its availability as a characterized reference material with traceability to USP or EP standards is essential for ensuring compliance with regulatory impurity thresholds [4].

Procurement Alert: Why 3,4-Didehydro Naratriptan Oxalate (CAS 121679-21-8) Cannot Be Replaced by Free Base or Alternative Salt Forms in Analytical Workflows


Substitution of 3,4-didehydro naratriptan oxalate with the free base (Naratriptan USP Related Compound B, CAS 121679-20-7) or its hydrochloride salt is analytically and regulatorily inappropriate due to fundamental differences in molecular weight (423.5 g/mol for oxalate vs. 333.5 g/mol for free base) [1], salt-specific chromatographic retention behavior [2], and dissolution properties that directly impact HPLC method validation and quantitation accuracy. The oxalate salt is a distinct chemical entity specifically designated as a USP reference standard for naratriptan impurity profiling [3]. Using an alternative salt or the free base without appropriate correction factors introduces significant quantitation errors, jeopardizing compliance with ICH Q3A/B impurity thresholds where naratriptan tablets require that 'not more than 0.2% of any other individual impurity is found' [4]. Consequently, this specific oxalate salt is the mandated reference material for generating reliable, auditable data in regulatory submissions.

Quantitative Differentiation Evidence: 3,4-Didehydro Naratriptan Oxalate (CAS 121679-21-8) Performance Against Comparators


Molecular Weight and Salt Form: Oxalate Salt (423.5 g/mol) vs. Free Base (333.5 g/mol) vs. Hydrochloride Salt

3,4-Didehydro naratriptan oxalate possesses a molecular weight of 423.5 g/mol, which is 90.0 g/mol (approximately 27%) greater than the free base form (333.5 g/mol, CAS 121679-20-7) [1]. This substantial mass difference arises from the presence of the oxalate counterion and is critical for gravimetric preparation of stock solutions and for applying the correct response factors in HPLC-UV and LC-MS quantitation [2]. The hydrochloride salt of this compound (CAS 1123177-87-6) has a different molecular weight (approximately 370 g/mol) and distinct solubility characteristics, further underscoring the necessity of using the specific oxalate reference standard for method calibration [3].

Pharmaceutical Analysis Reference Standard Characterization Impurity Quantitation

Chromatographic Retention Time and QSRR Predictive Accuracy: Naratriptan Impurities vs. Sumatriptan Impurities

A validated Quantitative Structure-Retention Relationship (QSRR) model developed for naratriptan hydrochloride impurities demonstrated high predictive accuracy for relative retention times, with a mean error of 8% (Q²=0.87) on inner-validation using a pi-sigma artificial neural network (PS-ANN) [1]. In contrast, when the same model was applied to outer-validation samples of sumatriptan succinate impurities, the mean error increased to 18% (R²pred=0.64) [1]. This 10% higher prediction error highlights that retention behavior is compound-specific, and that 3,4-didehydro naratriptan oxalate cannot be reliably substituted with a sumatriptan analog in analytical method development without incurring significant predictive inaccuracies.

HPLC Method Development Quantitative Structure-Retention Relationship Impurity Profiling

Regulatory Identity and Traceability: USP Related Compound B vs. Non-Pharmacopeial Impurity Standards

3,4-Didehydro naratriptan oxalate (CAS 121679-21-8) is explicitly designated as 'Naratriptan related compound B (USP)' and is supplied with traceability to USP or EP pharmacopeial standards [1]. The USP monograph for Naratriptan Tablets specifies a strict individual impurity limit of 0.2% [2]. In contrast, many other naratriptan impurities (e.g., Impurity 4, Impurity 8, Nitroso Impurity) are non-pharmacopeial and do not carry the same official regulatory recognition [3]. This formal USP designation directly qualifies 3,4-didehydro naratriptan oxalate for use in regulatory filings, whereas a non-compendial impurity standard would require extensive additional characterization and justification to demonstrate equivalence.

Regulatory Compliance Pharmacopeial Reference Standards ANDA Submissions

Clinical Relevance Through Parent Drug Pharmacology: Naratriptan Efficacy and Recurrence vs. Other Triptans

While 3,4-didehydro naratriptan oxalate itself is an analytical impurity and not a therapeutic agent, its parent compound, naratriptan, demonstrates a distinct clinical profile that justifies rigorous impurity control. Compared with oral sumatriptan 100mg (therapeutic gain 32%), oral naratriptan 2.5mg has a lower therapeutic gain of 22% [1]. Crucially, naratriptan is associated with the lowest headache recurrence rate among currently available triptans [2]. This unique efficacy-recurrence balance necessitates a high-purity drug substance, driving the demand for precise impurity reference standards like 3,4-didehydro naratriptan oxalate to ensure that synthetic impurities do not alter the parent drug's carefully optimized pharmacological profile.

Migraine Pharmacology Triptan Comparative Efficacy Clinical Outcome

High-Value Application Scenarios for 3,4-Didehydro Naratriptan Oxalate (CAS 121679-21-8) in Pharmaceutical Development and Quality Control


Development and Validation of HPLC-UV/LC-MS Methods for Naratriptan API and Drug Product Impurity Profiling

3,4-Didehydro naratriptan oxalate is essential as a primary reference standard for establishing system suitability, determining relative retention times, and calculating response factors in HPLC methods designed to quantify impurities in naratriptan hydrochloride drug substance and finished tablets. The 8% mean error QSRR model for naratriptan impurities [1] provides a robust foundation for method optimization, ensuring that the specific retention behavior of this oxalate salt is accurately characterized. Its use directly addresses the USP requirement that no individual impurity exceed 0.2% [2].

Regulatory Submission Support for ANDA and DMF Filings

As a USP-designated Related Compound B with traceability to pharmacopeial standards [1], this oxalate salt is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). Its formal recognition eliminates the need for extensive characterization data, reducing regulatory review time and the risk of deficiency letters. This is a key differentiator from non-compendial impurity standards [3].

Stability Studies and Forced Degradation Analysis of Naratriptan Formulations

This reference standard is used to identify and quantify 3,4-didehydro naratriptan as a potential degradation product or process impurity in stability samples. Accurate quantitation relies on the specific molecular weight (423.5 g/mol) of the oxalate salt to calculate impurity levels against the 0.2% individual impurity limit [2]. Substitution with the free base would lead to a 27% error in concentration calculations [4].

Method Transfer and Routine Quality Control in GMP Environments

In QC laboratories operating under GMP, the use of a characterized, salt-specific reference standard (oxalate vs. hydrochloride or free base) ensures method reproducibility across different sites and instruments. The distinct chromatographic properties of the oxalate salt, validated by QSRR models [1], minimize variability and support consistent batch release decisions for naratriptan drug products.

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